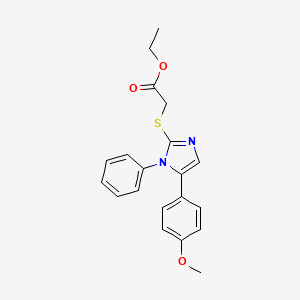
2-((5-(4-甲氧基苯基)-1-苯基-1H-咪唑-2-基)硫代)乙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with a 4-methoxyphenyl group and a phenyl group, along with a thioacetate moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
科学研究应用
Ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its imidazole core, which is known to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile in the presence of an acid catalyst.
Substitution Reactions: The 4-methoxyphenyl and phenyl groups are introduced through substitution reactions using appropriate aryl halides and a base.
Thioacetate Formation: The thioacetate moiety is introduced by reacting the imidazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The thioacetate moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
作用机制
The mechanism of action of ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate can be compared with other imidazole derivatives such as:
Ethyl 2-(1-phenyl-1H-imidazol-2-yl)acetate: Lacks the 4-methoxyphenyl group, which may result in different biological activities.
Ethyl 2-((5-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate: The presence of a chloro group instead of a methoxy group can alter its reactivity and biological properties.
Ethyl 2-((5-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate: The methyl group may influence its lipophilicity and interaction with biological targets.
The uniqueness of ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
ethyl 2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-25-19(23)14-26-20-21-13-18(15-9-11-17(24-2)12-10-15)22(20)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKMPOZOILOGHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














